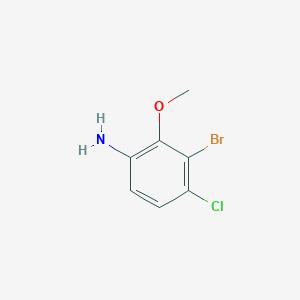![molecular formula C11H8BrFN2O2S B13929227 [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 918341-96-5](/img/structure/B13929227.png)
[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Substitution Reactions:
Coupling Reactions: The phenylamino group can be introduced via coupling reactions, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the bromo and fluoro substituents on the phenyl ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, thiazole derivatives are known for their diverse activities, including antibacterial, antifungal, and antiviral properties. This compound may be studied for its potential biological activities and interactions with various biomolecules.
Medicine
In medicine, thiazole derivatives have been investigated for their therapeutic potential. This compound could be explored for its efficacy in treating various diseases, particularly those involving microbial infections or inflammation.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties make it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
[6-(4-Bromo-phenyl)-imidazo[2,1-b]thiazol-3-yl]-acetic acid: This compound shares a similar thiazole ring structure but differs in the substitution pattern.
2-Bromo-4-fluorobenzoic acid: This compound has a similar bromo and fluoro substitution on the phenyl ring but lacks the thiazole moiety.
Uniqueness
The uniqueness of [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid lies in its specific substitution pattern and the presence of both the thiazole ring and the phenylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
918341-96-5 |
|---|---|
Fórmula molecular |
C11H8BrFN2O2S |
Peso molecular |
331.16 g/mol |
Nombre IUPAC |
2-[2-(4-bromo-3-fluoroanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H8BrFN2O2S/c12-8-2-1-6(3-9(8)13)14-11-15-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |
Clave InChI |
ATAPYPCZZFOUDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


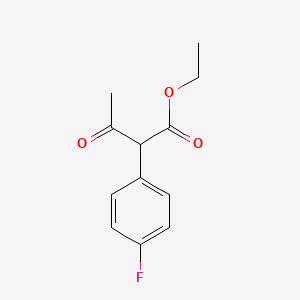
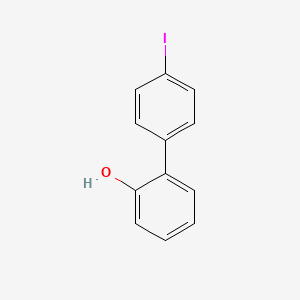
![12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B13929161.png)
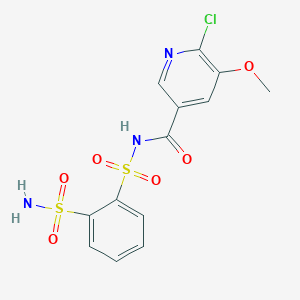
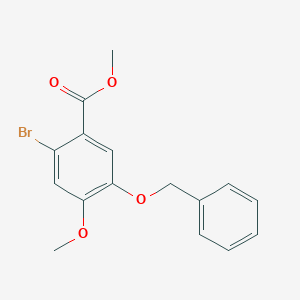
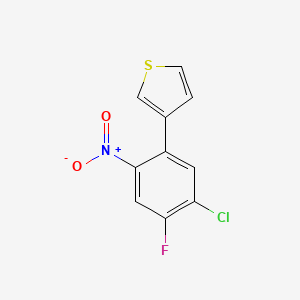
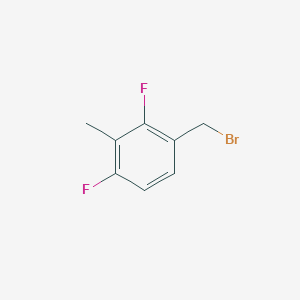

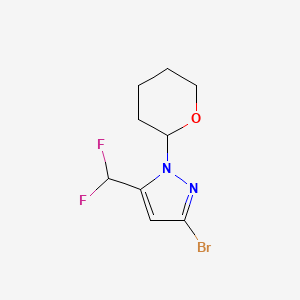
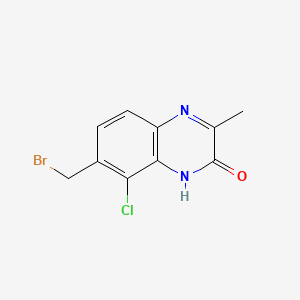
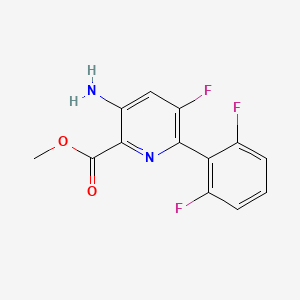
![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B13929234.png)

